Colistin nonapeptide

Descripción general

Descripción

Colistin nonapeptide is a derivative of colistin, a polymyxin antibiotic. It is formed by removing the terminal amino acyl residue from colistin, resulting in a compound with reduced cytotoxicity but retained ability to enhance the effectiveness of other antibiotics against Gram-negative bacteria . This compound itself does not exhibit significant antibacterial activity but is valuable as a potentiator in combination therapies .

Métodos De Preparación

Colistin nonapeptide can be synthesized through the acylation of colistin with various acid chlorides. The reaction is typically carried out under controlled pH conditions to ensure selective acylation at the α-amino group . For example, this compound hydrochloride can be dissolved in an acetate buffer at pH 5.0, followed by the addition of the desired acid chloride .

Análisis De Reacciones Químicas

Colistin nonapeptide undergoes several types of chemical reactions, including acylation, esterification, and coupling reactions. Common reagents used in these reactions include acid chlorides, p-nitrophenol, and various amino acids . The major products formed from these reactions are n-fattyacyl mono-aminoacyl derivatives, which exhibit varying degrees of antimicrobial activity depending on the specific acyl and amino acid groups introduced .

Aplicaciones Científicas De Investigación

Colistin nonapeptide has several scientific research applications, particularly in the fields of microbiology and antibiotic development. It is used to enhance the effectiveness of other antibiotics against Gram-negative bacteria, including antibiotic-resistant strains . Additionally, this compound is studied for its potential to reduce the emergence of resistant mutants when used in combination therapies . Its ability to disrupt bacterial membranes makes it a valuable tool in the development of new antimicrobial strategies .

Mecanismo De Acción

Colistin nonapeptide exerts its effects by targeting the lipopolysaccharides in the outer membrane of Gram-negative bacteria . This interaction disrupts the bacterial membrane, leading to increased permeability and enhanced susceptibility to other antibiotics . The compound’s polycationic nature allows it to interact with the negatively charged bacterial membrane, causing destabilization and ultimately bacterial lysis .

Comparación Con Compuestos Similares

Colistin nonapeptide is similar to other polymyxin derivatives, such as polymyxin B nonapeptide . Both compounds are derived from their respective parent antibiotics by removing the terminal amino acyl residue, resulting in reduced cytotoxicity and enhanced potentiation of other antibiotics . this compound is unique in its specific interaction with lipopolysaccharides, making it particularly effective against Gram-negative bacteria . Other similar compounds include polymyxin B and polymyxin E (colistin), which share structural similarities but differ in their specific amino acid compositions and antimicrobial spectra .

Actividad Biológica

Colistin nonapeptide (CNP) is a proteolytic derivative of colistin, a polymyxin antibiotic that has gained attention due to its efficacy against multidrug-resistant Gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, binding properties, and comparative efficacy with its parent compound, colistin.

This compound exhibits several mechanisms of action that contribute to its biological activity:

-

Binding to Lipopolysaccharide (LPS) :

- CNP binds to bacterial LPS, which is a major component of the outer membrane in Gram-negative bacteria. This binding neutralizes the toxic effects of LPS and inhibits its ability to induce inflammatory responses in host cells .

- The anti-endotoxin activity of CNP is significantly less than that of colistin itself, though it still retains some capacity for LPS neutralization .

-

Disruption of Membrane Integrity :

- Similar to colistin, CNP disrupts the integrity of bacterial membranes. It interacts with the anionic phosphate groups in lipid A, leading to destabilization and increased permeability of the bacterial cell membrane .

- This action allows CNP to exert antibacterial effects by promoting the uptake of other antibiotics, such as erythromycin, into bacterial cells .

- Inhibition of Respiratory Enzymes :

Comparative Efficacy

While this compound retains some antibacterial properties, its efficacy is notably lower than that of colistin. Research findings indicate:

- In experiments, CNP was less effective than colistin at neutralizing LPS from certain bacterial strains, particularly those resistant to colistin .

- The concentration required for CNP to achieve significant biological activity was substantially higher compared to colistin; for instance, while colistin could neutralize LPS at lower concentrations, CNP required a much higher dosage for similar effects .

Data Table: Comparative Biological Activity

| Property | Colistin | This compound (CNP) |

|---|---|---|

| Binding Affinity for LPS | High | Moderate |

| Anti-endotoxin Activity | Strong | Weaker |

| Membrane Disruption | Effective | Less effective |

| Inhibition of Respiratory Enzymes | Strong | Moderate |

| Required Concentration for Activity | Lower | Higher |

Case Studies and Research Findings

-

Study on Binding and Neutralization :

A study demonstrated that CNP effectively binds LPS and inhibits its effects on immune cells. However, the neutralization capacity was significantly lower than that observed with colistin . -

Efficacy Against Resistant Strains :

Research indicated that while CNP could enhance the sensitivity of certain E. coli strains to other antibiotics, it was less effective against strains with modified LPS that conferred resistance to colistin . -

Clinical Implications :

Given its reduced toxicity compared to colistin, CNP may be considered a safer alternative in certain therapeutic contexts; however, its lower efficacy necessitates careful consideration in treatment protocols for infections caused by multidrug-resistant bacteria .

Propiedades

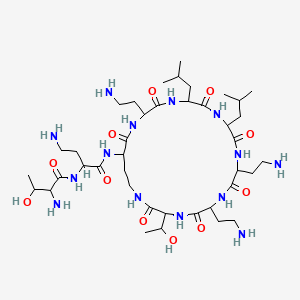

IUPAC Name |

2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76N14O11/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPBEUWOUYCJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76N14O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954262 | |

| Record name | 2-Amino-N-(4-amino-1-hydroxy-1-{[6,9,18-tris(2-aminoethyl)-2,5,8,11,14,17,20-heptahydroxy-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptaazacyclotricosa-1,4,7,10,13,16,19-heptaen-21-yl]imino}butan-2-yl)-3-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32530-94-2 | |

| Record name | Colistin nonapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032530942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(4-amino-1-hydroxy-1-{[6,9,18-tris(2-aminoethyl)-2,5,8,11,14,17,20-heptahydroxy-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptaazacyclotricosa-1,4,7,10,13,16,19-heptaen-21-yl]imino}butan-2-yl)-3-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.